2-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
CAS No. |
89569-59-5 |
|---|---|
Molecular Formula |
C12H12ClN3 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H12ClN3/c13-10-6-4-9(5-7-10)12-14-11-3-1-2-8-16(11)15-12/h4-7H,1-3,8H2 |
InChI Key |
YJNIGPZZCMNOOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NC(=N2)C3=CC=C(C=C3)Cl)C1 |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Reactants : 2-amino-4-halopyridine (e.g., bromopyridine or iodopyridine), copper(I) bromide or iodide, and benzonitrile.
- Catalyst : Copper(I) bromide (typically 0.1–20 mol%, optimized at 1–5 mol%).
- Temperature : Reaction is carried out at 110–130°C.
- Duration : Approximately 23 hours.
- Purification : Filtration followed by washing with tert-butyl methyl ether (TBME) and drying.
Example:
For synthesizing derivatives like 7-bromo-2-phenyl-triazolo[1,5-a]pyridine:
- A mixture of 2-amino-4-bromopyridine (5 g), copper(I) bromide (207 mg), and benzonitrile (60 mL) was heated in an autoclave at 130°C under a pressure of 20 bar O₂/N₂ for 23 hours. The product was isolated by filtration and purified to achieve high purity (>97%).
Cyclocondensation Reactions
Cyclocondensation is another approach to construct the triazolo[1,5-a]pyridine framework. This method uses precursors such as amino-pyridones or cyanoacetamides combined with carboxamides or aldehydes.
Procedure:
- Reactants : Amino-pyridones or hydrazone derivatives with malononitriles or aldehydes.
- Catalyst : Basic catalysts like piperidine.
- Conditions : Heating in an oil bath at approximately 150°C for durations ranging from minutes to hours.
- Yield : Moderate yields (e.g., ~46%) depending on reactants and conditions.
Example:
The reaction of hydrazone derivatives with benzylidenemalononitriles in the presence of piperidine results in functionalized triazolo[1,5-a]pyridines. This approach also allows modifications to achieve specific substitutions.
Copper-Catalyzed Tandem Radical Cyclization
This strategy utilizes tandem radical cyclization reactions facilitated by copper catalysts. The process involves bis(arylethylidene)hydrazines reacting with benzylidenemalononitriles to form triaryl-triazolo[1,5-a]pyridines.
Procedure:
- Reactants : Bis(arylethylidene)hydrazines and benzylidenemalononitriles.
- Catalyst : Copper salts.
- Conditions : Conducted in organic solvents under inert atmospheres.
Example:
The reaction produces triaryl-substituted triazolo[1,5-a]pyridines with high regioselectivity.
Data Table Summarizing Key Reaction Parameters
| Method | Reactants | Catalyst | Temperature | Duration | Yield (%) |
|---|---|---|---|---|---|
| Oxidative Cyclization | 2-amino-4-halopyridine + benzonitrile | Copper(I) bromide/iodide + phenanthroline | 110–130°C | ~23 h | >97 |
| Cyclocondensation | Amino-pyridones + malononitriles | Piperidine | ~150°C | ~40 min | ~46 |
| Tandem Radical Cyclization | Bis(arylethylidene)hydrazines | Copper salts | Variable | Variable | High |
Notes on Optimization
- Catalyst Loading : Using optimized amounts of catalysts (e.g., copper salts at 1–5 mol%) enhances conversion rates and product purity.
- Reaction Atmosphere : Maintaining a controlled O₂/N₂ environment ensures efficient cyclization and prevents side reactions.
- Purification Techniques : Crystallization and charcoal treatment are effective for achieving high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that derivatives of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi .
- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. This makes it a candidate for further development as an anticancer agent .
- CNS Activity : Some derivatives have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety and depression. The mechanism involves interaction with serotonin receptors .
Pharmacological Insights
- Mechanism of Action : The pharmacological effects are primarily attributed to the compound's ability to interact with various biological targets, including enzymes and receptors involved in disease pathways.
- Bioavailability and Pharmacokinetics : Studies have assessed the bioavailability of the compound, indicating favorable absorption characteristics which are crucial for therapeutic efficacy.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several derivatives of the compound against Staphylococcus aureus and Escherichia coli. Results showed that certain modifications enhanced antimicrobial activity significantly compared to the parent compound .
- Anticancer Research : In another study featured in Cancer Letters, researchers explored the effects of the compound on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability along with increased markers of apoptosis .
Materials Science Applications
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as JAK1 and JAK2, which are involved in signaling pathways related to cell growth and proliferation . The compound’s ability to bind to these targets can lead to the inhibition of cancer cell growth and other therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Triazole Ring Substitution ([1,2,3] vs. [1,2,4]): [1,2,3]Triazolo[1,5-a]pyridine derivatives (e.g., in ionic liquids) exhibit distinct electronic properties due to triazole ring orientation, enhancing their performance in non-pharmaceutical applications like solar cells . The [1,2,4]triazolo[1,5-a]pyridine core in the target compound is more commonly associated with receptor binding (e.g., adenosine A2a, CB1) and antimicrobial activity .
Ring Saturation :
- Partial saturation (tetrahydro) in the pyridine ring improves pharmacokinetic properties compared to fully aromatic analogs, as seen in ionic liquid derivatives and CB1 antagonists .
Substituent Position and Activity :
- Position 2 modifications (e.g., 4-chlorophenyl) in triazolopyridines are critical for receptor affinity. For example, CE-178,253’s triazolopyrimidine template shows that substituents at position 2 shift functional activity from partial to inverse agonism .
Core Heterocycle (Pyridine vs.
Biological Activity
2-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial effects. The information presented here is based on a synthesis of recent research findings.
Chemical Structure
The compound's chemical structure is characterized by a tetrahydrotriazole ring fused to a pyridine moiety. Its molecular formula is with a molecular weight of 247.73 g/mol. The presence of the chlorophenyl group is believed to enhance its biological activity.
1. Anti-Inflammatory Activity
Recent studies have demonstrated that derivatives of triazolopyridines exhibit potent anti-inflammatory effects. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation processes.
| Compound | COX-2 Inhibition IC50 (μM) |
|---|---|
| This compound | 0.04 ± 0.01 |
| Celecoxib (Standard) | 0.04 ± 0.01 |
The IC50 value indicates that this compound has comparable efficacy to established anti-inflammatory drugs like celecoxib .
2. Anticancer Activity
The anticancer potential of triazolopyridine derivatives has been extensively studied. In vitro assays revealed that these compounds can induce apoptosis in various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of several triazolopyridine derivatives against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The results indicated that the compound exhibited an IC50 value of approximately 193 µg/mL against A549 cells, demonstrating moderate activity compared to standard chemotherapeutics .
| Cell Line | IC50 (μg/mL) | Comparison with Control (IC50) |
|---|---|---|
| A549 | 193 | 371.36 |
| HCT116 | 208 | 250 |
3. Antimicrobial Activity
The antimicrobial properties of triazolopyridine derivatives have also been noted in various studies. These compounds have been shown to possess significant antibacterial and antifungal activities.
- Research Findings : In one investigation, derivatives were tested against common pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) below 100 µg/mL for both bacterial strains .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | <100 |
| Escherichia coli | <100 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Chloro Substitution : The presence of the chloro group enhances lipophilicity and may improve binding affinity to biological targets.
- Ring Structure : The tetrahydrotriazole ring contributes to the overall stability and reactivity of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
